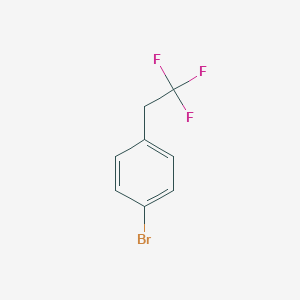

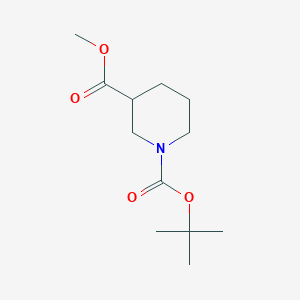

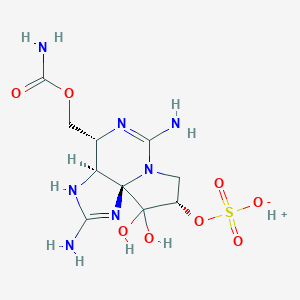

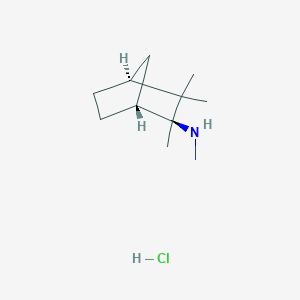

![molecular formula C9H12N2O4S B120348 2-[(tert-ブトキシカルボニル)アミノ]-1,3-チアゾール-5-カルボン酸 CAS No. 302964-02-9](/img/structure/B120348.png)

2-[(tert-ブトキシカルボニル)アミノ]-1,3-チアゾール-5-カルボン酸

概要

説明

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid, also known as 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生化学試薬

この化合物は、主に生化学試薬として使用されます . これは、アミンの誘導体であり、さまざまな生化学反応において重要な役割を果たします。

タンパク質の組み立て

これは、合成分子認識モチーフによって指示されるタンパク質の組み立てのための反応物として使用できます . このプロセスは、生化学および分子生物学の分野において不可欠です。

グラミシジンS環状アナログの合成

この化合物は、グラミシジンS環状アナログの固相合成に使用できます . これらのアナログは、抗生物質および溶血活性があり、医療研究に役立ちます。

HCVプロテアーゼ阻害剤修飾アナログの合成

これは、C型肝炎ウイルス(HCV)プロテアーゼ阻害剤修飾アナログの合成に使用できます . これは、C型肝炎の新しい治療法の開発につながる可能性があります。

ペプチド性V1a受容体アゴニストの固相合成

この化合物は、ペプチド性V1a受容体アゴニストの固相合成に使用できます . これらのアゴニストは、うつ病、不安障害、統合失調症などのさまざまな障害の治療に使用できます。

分子スペーサー/リンカー

これは、一般的に分子スペーサー/リンカーとして使用されます . この用途は、2つの異なる分子を結合するために使用できる合成化学の分野で特に役立ちます。

ビオチン化ハロリガンドの合成

この化合物は、ビオチン化ハロリガンドの合成に使用できます . これらのリガンドは、生細胞のハロタグタンパク質媒介特異的標識のための量子ドット付加体の調製に使用できます。

オルニチン誘導体の合成

これは、オルニチン誘導体の合成に使用できます . オルニチンは尿素回路における重要なアミノ酸であり、その誘導体は生物学的研究でさまざまな用途があります。

作用機序

Target of Action

Similar compounds have been found to interact withReceptor-type tyrosine-protein phosphatase beta .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed when necessary, allowing the amine to participate in further reactions .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides , suggesting that they may play a role in protein synthesis or modification.

Pharmacokinetics

Similar compounds have been noted for their use in peptide synthesis, which suggests they may be well-absorbed and distributed in biological systems .

Result of Action

Similar compounds have been used in the synthesis of peptides , suggesting that they may have a role in protein synthesis or modification.

Action Environment

The action of 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, temperature can influence the rate of reactions involving this compound .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-4-5(16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFLEDLPOVONCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624128 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-02-9 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

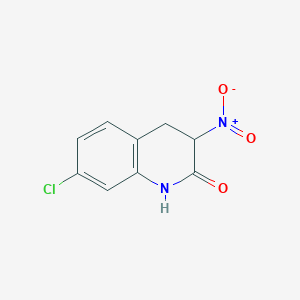

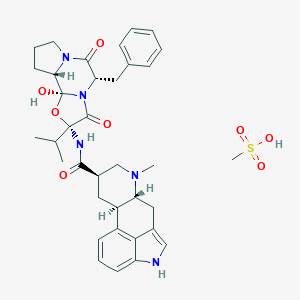

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)